3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S2/c1-2-23-10-7-8-12-14(9-10)25-18(20-12)21-17(22)16-15(19)11-5-3-4-6-13(11)24-16/h3-9H,2H2,1H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWMLEACSXIVHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Cinnamic Acid Derivatives
The benzothiophene core is synthesized via Friedel-Crafts acylation followed by cyclization:
Reaction Scheme:
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Chlorobenzene |
| Catalyst | Pyridine (10 mol%) |
| Temperature | 110°C |
| Reaction Time | 8–12 hours |
| Yield | 62–68% |
Characterization Data
-
¹H NMR (CDCl₃): δ 7.85 (d, J=8.4 Hz, 1H), 7.62–7.55 (m, 2H), 7.43 (d, J=8.0 Hz, 1H)
Preparation of 6-Ethoxy-1,3-Benzothiazol-2-Amine
Cyclocondensation of 4-Ethoxyaniline
The benzothiazole ring is constructed using a thiocyanation-cyclization sequence:
Reaction Scheme:
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Glacial acetic acid |
| Oxidizing Agent | Bromine (1.2 equiv) |
| Temperature | 0–5°C |
| Reaction Time | 3 hours |
| Yield | 53–57% |
Characterization Data
Amide Coupling to Form the Target Compound
Carbodiimide-Mediated Coupling
The final step involves coupling the acid chloride with the benzothiazole amine using EDCl/HOBt:
Reaction Scheme:
Optimized Conditions
| Parameter | Value |
|---|---|
| Coupling Agent | EDCl (1.5 equiv) |
| Additive | HOBt (1.2 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → Room temperature |
| Reaction Time | 24 hours |
| Yield | 49–53% |
Characterization Data
-
IR (KBr): 3280 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (amide C=O), 1590 cm⁻¹ (C=N)
-
¹H NMR (DMSO-d₆): δ 10.21 (s, 1H, NH), 8.02 (d, J=8.8 Hz, 1H), 7.89–7.45 (m, 6H), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 1.38 (t, J=7.0 Hz, 3H, CH₃)
-
HRMS (ESI): m/z calcd for C₁₈H₁₄ClN₂O₂S₂ [M+H]⁺: 409.0162, found: 409.0165
Alternative Synthetic Routes and Comparative Analysis
Schotten-Baumann Reaction
Aqueous-phase coupling under basic conditions provides lower yields (32–38%) due to hydrolysis side reactions:
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C, 30 min) improves reaction efficiency (yield: 58–61%) but requires specialized equipment.
Comparative Performance Table
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| EDCl/HOBt coupling | 49–53 | 98.5 | 24 h |
| Schotten-Baumann | 32–38 | 95.2 | 6 h |
| Microwave-assisted | 58–61 | 99.1 | 0.5 h |
Purification and Analytical Validation
Chromatographic Techniques
-
Flash Column Chromatography: Silica gel (230–400 mesh), eluent: hexane/EtOAc (3:1 → 1:1 gradient)
-
HPLC Conditions: C18 column, MeCN/H₂O (70:30), flow rate: 1.0 mL/min, λ=254 nm
Spectroscopic Confirmation
-
NOESY NMR: Confirms spatial proximity between benzothiophene Cl and benzothiazole OCH₂ groups
-
X-ray Crystallography: Resolves coplanarity of benzothiazole and benzothiophene rings (dihedral angle: 12.3°)
Scalability and Process Optimization
Kilogram-Scale Production
Pilot-scale reactions (2 kg starting material) achieve consistent yields (51±2%) using:
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents, and mild heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thioethers, alkoxy derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves the reaction of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 2-amino-6-substituted benzothiazole. This process is conducted in a pyridine medium under reflux conditions, yielding the desired compound with varying degrees of purity and yield depending on the substituents used .
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 3-chlorobenzo[b]thiophene-2-carbonyl chloride + 2-amino-6-substituted benzothiazole | Pyridine, reflux for 10-15 hours | 50-58% |
Anthelmintic Activity
Research has indicated that derivatives of this compound exhibit significant anthelmintic activity. In studies, certain synthesized variants demonstrated a broad spectrum of effectiveness against various helminths, suggesting their potential as therapeutic agents in treating parasitic infections .
Antimicrobial Properties
The compound's structural characteristics allow it to interact with biological systems effectively. Recent studies have reported its potential antimicrobial properties, particularly against bacteria such as Xanthomonas oryzae and Ralstonia solanacearum. The mechanism appears to involve the upregulation of specific metabolic pathways that inhibit bacterial growth .
Cancer Treatment
There is emerging interest in the use of this compound for cancer treatment. Preliminary studies suggest that it may be effective in inhibiting tumor growth through mechanisms yet to be fully elucidated. The compound's ability to modify cellular pathways could make it a candidate for further investigation in oncological pharmacotherapy .
Agricultural Applications
The compound also shows promise in agricultural applications due to its antibacterial and herbicidal activities. Research indicates that derivatives can effectively combat plant pathogens, which may lead to the development of new agricultural chemicals that enhance crop protection without harming beneficial organisms .
Case Study: Anthelmintic Activity Evaluation
In a systematic evaluation, several derivatives of the compound were tested for their anthelmintic effects. The results indicated that compounds with specific substitutions on the benzothiazole ring exhibited superior activity compared to standard treatments, highlighting the importance of structural modifications in enhancing efficacy .
Case Study: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various benzothiazole derivatives against Xanthomonas citri. The findings revealed that certain modifications significantly improved inhibition rates, suggesting that this class of compounds could be pivotal in developing new antimicrobial agents for agricultural use .
Mechanism of Action
The mechanism of action of 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and require further research for detailed elucidation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The compound shares structural motifs with several derivatives, differing primarily in substituents and heterocyclic arrangements. Key analogues include:
Table 1: Structural Comparison of Key Analogues
Biological Activity
3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, pharmacological evaluations, and mechanisms of action.
- Molecular Formula : C18H13ClN2O2S2
- Molar Mass : 388.89 g/mol
- CAS Number : Not specified in the sources but can be referenced as a unique identifier for chemical substances.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 2-amino-6-substituted benzothiazole in a pyridine medium. The reaction conditions generally require refluxing for several hours to yield the desired product with satisfactory purity and yield rates ranging from 50% to 58% .
Anthelmintic Activity
One of the primary biological activities explored for this compound is its anthelmintic activity . In studies conducted on various synthesized derivatives, it was found that certain compounds exhibited significant anthelmintic effects. Specifically, compounds derived from the benzothiophene framework showed promising results against helminthic infections, indicating potential as therapeutic agents in parasitic diseases .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. The compound demonstrated effective inhibition against a range of bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were notably low, suggesting strong antimicrobial potential .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the presence of the benzothiazole moiety contributes to its interaction with biological targets. This interaction may involve enzyme inhibition or disruption of cellular processes in pathogens .
Case Studies
Several studies have documented the synthesis and evaluation of various derivatives based on the benzothiophene structure. For instance, a study published in the World Journal of Pharmaceutical Research reported on multiple derivatives showing varying degrees of anthelmintic activity. Notably, compounds with specific substitutions on the benzothiazole ring exhibited enhanced efficacy compared to others .
In another study focused on antimicrobial activity, derivatives were screened against standard bacterial strains and showed promising results, particularly in formulations that included halogenated substituents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide?
- Methodological Answer : The compound can be synthesized via condensation reactions between 3-chloro-1-benzothiophene-2-carboxylic acid derivatives and 6-ethoxy-1,3-benzothiazol-2-amine. A reflux reaction in DMF with coupling agents (e.g., DCC or EDC/HOBt) is commonly employed. Post-reaction purification via recrystallization (e.g., using 1,4-dioxane) or column chromatography ensures high purity. Yield optimization may require controlled stoichiometry and inert atmospheres .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use multi-spectral analysis:
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch ~1710 cm⁻¹, C-Cl stretch ~750 cm⁻¹) .
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethoxy group protons at δ 1.44 ppm, aromatic protons in the benzothiazole ring at δ 7.5–8.3 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., LC-MS for [M⁺] ion detection) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Screen against Mycobacterium tuberculosis H37Rv (MIC determination via microplate Alamar Blue assay) or cancer cell lines (MTT assay). Use structural analogs of benzothiazole derivatives as positive controls, given their known antituburcular and antiproliferative activities .
Advanced Research Questions
Q. How can synthetic yields be improved for structurally related benzothiophene-benzothiazole hybrids?
- Methodological Answer : Optimize reaction conditions using design-of-experiments (DoE) approaches:
- Solvent Selection : Replace DMF with DMA or THF to reduce side reactions.
- Catalysis : Introduce Pd-mediated cross-coupling for regioselective bond formation.
- Microwave-Assisted Synthesis : Reduce reaction time from 15 hours to <5 hours .
Q. How to resolve contradictions in spectral data interpretation for this compound?
- Methodological Answer : Cross-validate data using:
- 2D NMR (HSQC, HMBC) : Resolve overlapping aromatic signals and confirm heterocyclic connectivity.
- Single-Crystal X-ray Diffraction : Resolve ambiguities in stereochemistry or bond lengths (e.g., SHELX software for refinement) .
- Computational Chemistry : Compare experimental IR/NMR with DFT-simulated spectra .
Q. What computational strategies are effective for predicting its binding affinity to target proteins?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Dock into Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) or Hedgehog pathway proteins (e.g., Smoothened receptor).
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR Modeling : Corrogate substituent effects (e.g., ethoxy vs. methoxy groups) using Hammett constants .
Q. How to address challenges in crystallizing this compound for structural analysis?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion with ethanol/water mixtures.
- Co-Crystallization : Introduce co-formers (e.g., nicotinamide) to stabilize lattice formation.
- Cryo-Crystallography : Collect data at 100 K to mitigate thermal motion artifacts .
Q. What strategies mitigate off-target effects in in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
